(R)-2-Amino-butyric acidhydrochloride

Description

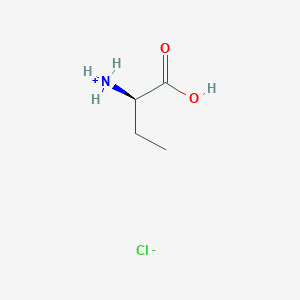

(R)-2-Amino-butyric acid hydrochloride (CAS: 67607-42-5) is a chiral amino acid derivative with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. It is the hydrochloride salt of the non-proteinogenic amino acid (R)-2-aminobutyric acid, characterized by a four-carbon backbone with an amino group at the second carbon and a carboxylic acid group. Key physicochemical properties include a boiling point of 215.2°C and a flash point of 83.9°C . This compound is utilized in peptide synthesis, enzyme studies, and pharmaceutical research due to its stereospecificity and role as a metabolic intermediate .

Properties

IUPAC Name |

[(1R)-1-carboxypropyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of 2-Chlorobutyric Acid

A direct chemical route involves the reaction of 2-chlorobutyric acid with ammonia under high-pressure conditions. This method produces racemic 2-aminobutyric acid, necessitating subsequent enantiomeric resolution.

Process Details

In a representative example, 2-chlorobutyric acid is heated with aqueous ammonia at 120–150°C and 5–10 bar pressure for 12–24 hours. The resulting racemic mixture is resolved via chiral chromatography or diastereomeric salt formation. For instance, treatment with L-tartaric acid preferentially crystallizes the (R)-enantiomer as a tartrate salt, which is then converted to the hydrochloride using HCl gas.

Table 2: Chemical Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 2-Chlorobutyric acid | |

| Ammonia Concentration | 25–30% (aqueous) | |

| Reaction Pressure | 5–10 bar | |

| Resolution Agent | L-Tartaric acid | – |

| Overall Yield | 40–45% (after resolution) | – |

Racemization and Recycling of (R)-Enantiomers

Alkali-Induced Racemization

To improve process efficiency, unhydrolyzed (R)-N-benzoyl-2-aminobutyric acid from enzymatic resolution can be racemized and recycled. Heating the (R)-enantiomer with sodium hydroxide (1–2 M) at 80–100°C for 6–12 hours regenerates the racemic mixture, which is re-subjected to enzymatic hydrolysis. This closed-loop system enhances the overall yield of (R)-2-amino-butyric acid hydrochloride to >80% after multiple cycles.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Optical Purity |

|---|---|---|---|

| Enzymatic Resolution | High enantioselectivity (>99% ee) | Requires costly enzymes | 99% ee |

| Chemical Synthesis | Low-cost starting materials | Needs chiral resolution step | 90–95% ee |

| Racemization Recycling | Improves yield sustainability | Energy-intensive racemization | 99% ee |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-butyric acidhydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-2-amino-butyric acid, such as keto acids, secondary amines, and substituted amino acids.

Scientific Research Applications

Medicinal Chemistry

1.1. Precursor for Pharmaceutical Synthesis

(R)-2-ABAHCl serves as an important building block in the synthesis of various pharmaceuticals. For instance, it is a precursor to the anticonvulsant drug levetiracetam, which is used to treat epilepsy. The synthesis involves converting (R)-2-ABAHCl into (S)-2-amino butyric acid through specific enzymatic processes, highlighting its significance in drug development .

1.2. Neuroprotective Properties

Research indicates that (R)-2-ABAHCl exhibits neuroprotective effects, potentially serving as a therapeutic agent for neurodegenerative diseases. Studies have shown that it can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal health and preventing excitotoxicity .

Clinical Applications

2.1. Biomarkers for Osteoporosis

Recent studies have explored the potential of aminobutyric acids, including (R)-2-ABAHCl, as biomarkers for osteoporosis. A method was developed to quantify these compounds in serum samples from clinical studies involving older women with varying bone mineral density (BMD). The findings suggest that levels of aminobutyric acids correlate with bone health, indicating their potential role in osteoporosis diagnosis and monitoring .

2.2. Cancer Research

(R)-2-ABAHCl has been investigated for its role in cancer biology. It has been suggested that gamma-aminobutyric acid (GABA), closely related to (R)-2-ABAHCl, may act as a tumor suppressor in certain types of cancers by modulating cellular signaling pathways involved in growth and proliferation .

Agricultural Applications

3.1. Plant Growth Regulation

In plant biology, (R)-2-ABAHCl has been identified as a regulator of plant growth and immunity. Studies on Arabidopsis thaliana have shown that it can enhance disease resistance while simultaneously affecting growth patterns. This dual role opens avenues for its application in developing stress-resistant crop varieties .

3.2. Stress Response Modulation

The compound has been linked to modulating plant responses to environmental stressors, suggesting its potential use in agricultural practices aimed at improving crop resilience under adverse conditions .

Synthesis and Characterization

The synthesis of (R)-2-ABAHCl typically involves enzymatic reactions that ensure high specificity and yield of the desired enantiomer. Techniques such as L-acylase bio-resolution have been employed effectively to obtain pure forms of the compound from racemic mixtures .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-2-amino-butyric acidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydrochloride form enhances its solubility and stability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between (R)-2-amino-butyric acid hydrochloride and related compounds:

Key Observations :

- Backbone Length: (R)-2-Amino-butyric acid has the shortest carbon chain (C4), while others feature extended (C5, C9) or substituted (chlorophenyl) backbones.

- Functional Groups: Methyl esterification in DL-2-aminobutyric acid methyl ester HCl enhances lipophilicity compared to the free carboxylic acid in the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (R)-2-amino-butyric acid hydrochloride in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. Derivatization with reagents like dansyl chloride or o-phthalaldehyde improves detection sensitivity due to enhanced UV absorption or fluorescence. For complex matrices (e.g., bacterial lysates), sample pretreatment involving protein precipitation (e.g., using trichloroacetic acid) and filtration is critical to avoid interference .

Q. How can stereochemical purity of (R)-2-amino-butyric acid hydrochloride be confirmed during synthesis?

- Methodological Answer : Chiral chromatography (e.g., using a Chiralpak® column) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) are standard approaches. Polarimetry can also validate optical rotation consistency with literature values .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at −20°C in airtight, desiccated containers to avoid hydrolysis or oxidation. Lyophilized forms are more stable than aqueous solutions. Periodic stability testing via HPLC is recommended for long-term studies .

Advanced Research Questions

Q. How does (R)-2-amino-butyric acid hydrochloride influence nitrogen metabolism in bacterial systems like Pseudomonas putida?

- Methodological Answer : In P. putida, this compound disrupts redox homeostasis by depleting NAD(P)H pools, as observed in fitness assays under nitrite stress. Experimental validation involves:

- Knockout strains : Compare wild-type vs. mutants in RES-Xre toxin-antitoxin modules (e.g., PP_2433-4).

- Metabolomics : Track NAD^+ and 2-ketogluconate levels via LC-MS to correlate with glucose utilization pathways .

Q. How to resolve contradictions in reported metabolic roles of (R)-2-amino-butyric acid hydrochloride across different organisms?

- Methodological Answer :

- Comparative genomics : Identify orthologous genes (e.g., kguT, kguD) in diverse species to assess conserved functions.

- Condition-specific assays : Test compound effects under varying pH, carbon sources, and oxidative stress to isolate context-dependent mechanisms .

Q. What strategies mitigate interference from structurally similar amino acids in activity assays?

- Methodological Answer :

- Enzymatic specificity : Use L-amino acid oxidases or dehydrogenases selective for short-chain aliphatic amino acids.

- Cross-validation : Combine enzymatic assays with orthogonal methods like isotopic labeling (e.g., ^13C-glucose tracing) to distinguish metabolic incorporation .

Q. How to design experiments to probe the compound’s role in eukaryotic cell signaling pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.